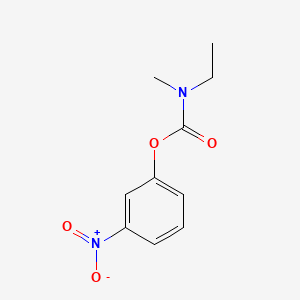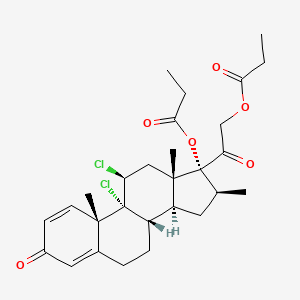
UNII-248XGV85VU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
UNII-248XGV85VU has a wide range of scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UNII-248XGV85VU involves multiple steps. One common method includes the hydrolysis of the ester at the 21st position using sodium bicarbonate, followed by reaction with triethyl orthoformate to form a cyclic orthoester at the 17th and 21st positions . This intermediate is then rearranged in acetic acid to form the 17-propionate ester, which is further reacted with propionic anhydride to form the 21-propionate ester . The final step involves the addition of hydrogen chloride to yield the desired dipropanoate compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
UNII-248XGV85VU undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups .
作用机制
The mechanism of action of UNII-248XGV85VU involves binding to glucocorticoid receptors, leading to the modulation of gene expression . This results in the suppression of inflammatory cytokines and other mediators of inflammation . The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in immune responses .
相似化合物的比较
Similar Compounds
Beclomethasone dipropionate: A closely related compound with similar anti-inflammatory properties.
Betamethasone dipropionate: Another similar steroid used in anti-inflammatory treatments.
Alclometasone dipropionate: Known for its use in dermatological applications.
Uniqueness
UNII-248XGV85VU is unique due to its specific chemical structure, which provides a balance of potency and reduced side effects compared to other steroids . Its dual propionate ester groups enhance its stability and bioavailability .
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZTKOCRREDQF-XYWKZLDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-61-8 |
Source


|
| Record name | 9,11beta-Dichloro-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11.BETA.-DICHLORO-16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4-DIENE-17,21-DIYL DIPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248XGV85VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)
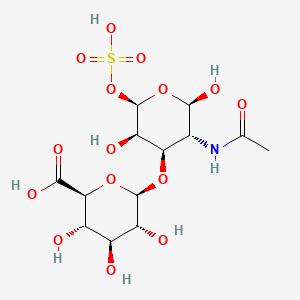
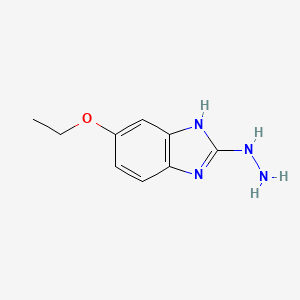
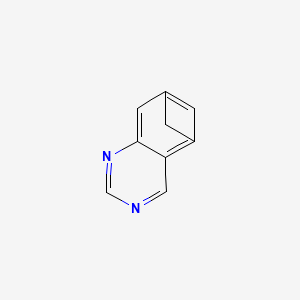
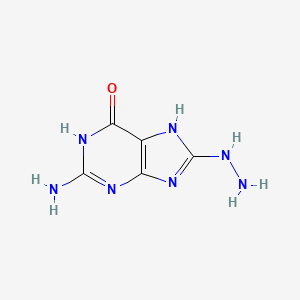
![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/new.no-structure.jpg)
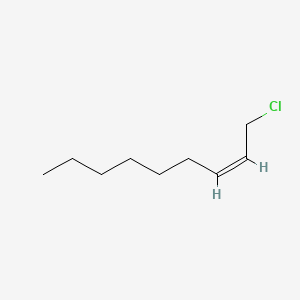
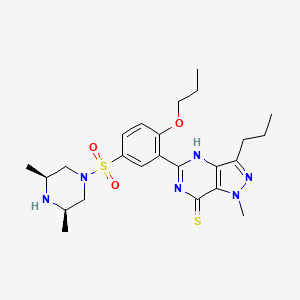
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)

